(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
BCI-632 is an active metabolite of the prodrug BCI-838, which is a group II metabotropic glutamate receptor antagonist. This compound has shown promise in various scientific research fields, particularly in neurogenesis and cognitive function improvement .
Chemical Reactions Analysis
BCI-632 undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for its metabolic activation.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: BCI-632 can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
BCI-632 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of group II metabotropic glutamate receptor antagonists.
Biology: BCI-632 is utilized in research on neurogenesis and cognitive function.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and post-traumatic stress disorder
Industry: BCI-632 is used in the development of new pharmaceuticals targeting neurological conditions.
Mechanism of Action
BCI-632 exerts its effects by antagonizing group II metabotropic glutamate receptors (mGluR2/3). This antagonism leads to the modulation of neurotransmitter release and stimulation of neurogenesis. The molecular targets involved include brain-derived neurotrophic factor and the PI3K-MTOR pathway .
Comparison with Similar Compounds
BCI-632 is unique compared to other group II metabotropic glutamate receptor antagonists due to its specific effects on neurogenesis and cognitive function. Similar compounds include:
MGS-0039: Another group II mGluR antagonist with similar neurogenic properties.
BCI-838: The prodrug of BCI-632, which is metabolized to produce the active compound.
BCI-632 stands out due to its specific targeting of mGluR2/3 and its potential therapeutic applications in neurodegenerative diseases .
Properties
CAS No. |
569686-87-9 |
---|---|
Molecular Formula |
C15H14Cl2FNO5 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H14Cl2FNO5/c16-8-2-1-6(3-9(8)17)5-24-10-4-7-11(14(7,18)12(20)21)15(10,19)13(22)23/h1-3,7,10-11H,4-5,19H2,(H,20,21)(H,22,23)/t7-,10-,11+,14-,15+/m1/s1 |
InChI Key |
LFAGGDAZZKUVKO-JAGWWQSPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@]2(C(=O)O)F)[C@@]([C@@H]1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |
SMILES |
C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |
Canonical SMILES |
C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo(3.1.0)hexane-2,6-dicarboxylic acid MGS 0039 MGS-0039 MGS0039 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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